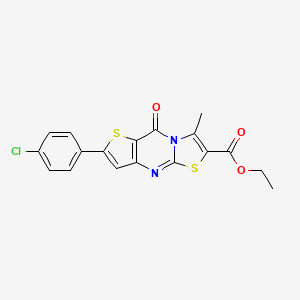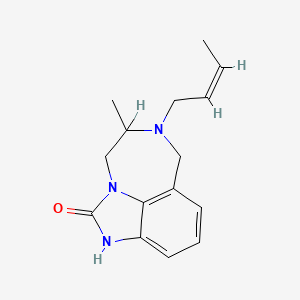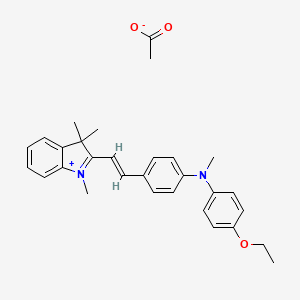
(2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (2-((4-((2,6-Dibrom-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammoniummethylsulfat ist ein komplexes organisches Molekül, das für seine einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung weist eine Kombination aus Azo-, Nitro- und Ammoniumfunktionalitäten auf, was sie sowohl in der synthetischen Chemie als auch in der angewandten Forschung interessant macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2-((4-((2,6-Dibrom-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammoniummethylsulfat beinhaltet in der Regel einen mehrstufigen Prozess:
Diazotierung: Der Prozess beginnt mit der Diazotierung von mittels Natriumnitrit und Salzsäure zur Bildung des Diazoniumsalzes.
Azokupplung: Das Diazoniumsalz wird dann unter alkalischen Bedingungen mit gekuppelt, um die Azoverbindung zu bilden.
Quaternisierung: Die resultierende Azoverbindung wird mit quaternisiert, um die Trimethylammoniumgruppe einzuführen.
Methylsulfatbildung: Schließlich wird die Verbindung mit behandelt, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für den großtechnischen Betrieb optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Fließreaktoren, automatisierten Synthesesystemen und strengen Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
(2-((4-((2,6-Dibrom-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammoniummethylsulfat: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann unter starken oxidativen Bedingungen weiter oxidiert werden.
Reduktion: Die Azogruppe kann zu den entsprechenden Aminen reduziert werden.
Substitution: Die Bromatome können an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Chromtrioxid in saurem Medium.
Reduktion: Natriumdithionit oder Hydrierung mit Palladium auf Kohlenstoff.
Substitution: Natriummethoxid oder andere Nucleophile in polaren aprotischen Lösungsmitteln.
Hauptprodukte
Oxidation: Bildung von Dinitroderivaten.
Reduktion: Bildung von Diaminoderivaten.
Substitution: Bildung von Methoxy- oder anderen substituierten Derivaten.
Wissenschaftliche Forschungsanwendungen
(2-((4-((2,6-Dibrom-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammoniummethylsulfat: hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Farbstoffzwischenprodukt eingesetzt.
Biologie: Wird in Färbetechniken für die Mikroskopie eingesetzt.
Medizin: Wird auf seine potenziellen antimikrobiellen Eigenschaften untersucht.
Industrie: Wird bei der Herstellung von Spezialfarbstoffen und Pigmenten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2-((4-((2,6-Dibrom-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammoniummethylsulfat beinhaltet seine Wechselwirkung mit biologischen Molekülen. Die Azogruppe kann in biologischen Systemen reduziert werden, was zur Bildung von reaktiven Zwischenprodukten führt, die mit Zellbestandteilen interagieren können. Die Trimethylammoniumgruppe erleichtert die Bindung an negativ geladene Zellmembranen und verstärkt so ihre biologische Aktivität.
Analyse Chemischer Reaktionen
Types of Reactions
(2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate: can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium dithionite or hydrogenation using palladium on carbon.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of methoxy or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate: has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of specialty dyes and pigments.
Wirkmechanismus
The mechanism of action of (2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The trimethylammonium group facilitates binding to negatively charged cellular membranes, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2-((4-((2,6-Dichlor-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammoniummethylsulfat
- (2-((4-((2,6-Dibrom-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammoniummethylsulfat
Einzigartigkeit
Das Vorhandensein von Bromatomen in (2-((4-((2,6-Dibrom-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammoniummethylsulfat verleiht einzigartige elektronische und sterische Eigenschaften, wodurch es in bestimmten chemischen Reaktionen reaktiver ist als seine chlorierten oder dimethylammoniumhaltigen Gegenstücke.
(2-((4-((2,6-Dibrom-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammoniummethylsulfat , einschließlich seiner Synthese, Reaktionen, Anwendungen, Wirkmechanismen und Vergleiche mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
85187-91-3 |
|---|---|
Molekularformel |
C20H27Br2N5O6S |
Molekulargewicht |
625.3 g/mol |
IUPAC-Name |
2-[4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C19H24Br2N5O2.CH4O4S/c1-5-24(10-11-26(2,3)4)15-8-6-14(7-9-15)22-23-19-17(20)12-16(25(27)28)13-18(19)21;1-5-6(2,3)4/h6-9,12-13H,5,10-11H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
GQLKZUHALODMQA-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12711214.png)
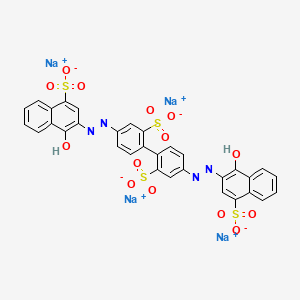
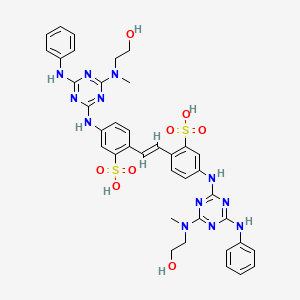

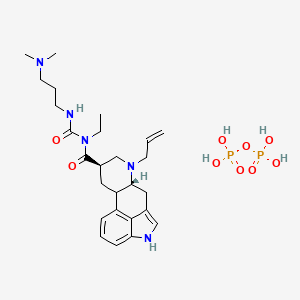
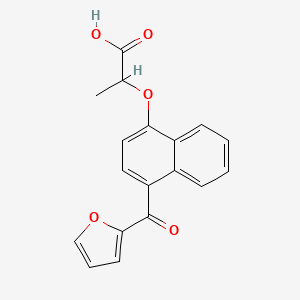

![2-[(1-Methyl-2-phenoxyethyl)amino]-1-[4-(phenylmethoxy)phenyl]propan-1-one hydrochloride](/img/structure/B12711249.png)
